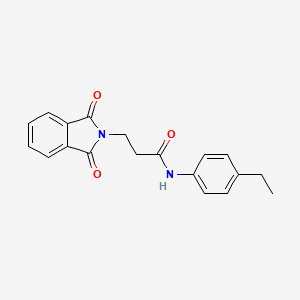

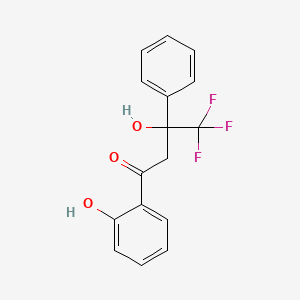

![molecular formula C16H18BrN3S B5506822 4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine CAS No. 303092-67-3](/img/structure/B5506822.png)

4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzylpiperazine derivatives involves various chemical reactions, including condensation, oxidation, reduction, and cyclization processes. For instance, the preparation of piperazine derivatives often utilizes nucleophilic aromatic substitution (S(N)Ar) reactions, which are facilitated by conditions like microwave-assisted synthesis for rapid generation of core structures in high yields. This approach is exemplified in the synthesis of compounds with potential as nerve growth factor (NGF) potentiators, such as 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), indicating the versatility and efficiency of modern synthetic techniques in creating complex piperazine-based molecules (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is often elucidated through crystallographic studies. These studies reveal detailed information about the conformation, bonding, and stereochemistry of the molecules. For instance, X-ray diffraction analysis has been employed to determine the crystal structures of related compounds, showcasing common structural features such as chair conformations of the piperazine ring and specific dihedral angles influencing the overall molecular geometry. These structural analyses are crucial for understanding the compound's reactivity and interaction potential (Kumar et al., 2007).

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives as Receptor Antagonists

Piperazine derivatives have been extensively studied for their potential as 5-HT7 receptor antagonists, a class of compounds that can modulate serotonin levels in the brain. For instance, compounds like 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides have shown good activity against 5-HT7 receptors while maintaining selectivity over other serotonin receptors, which could be relevant for the development of antidepressants and other CNS drugs (Yoon et al., 2008).

Antimicrobial Activities

Some piperazine derivatives have been synthesized and found to possess good to moderate antimicrobial activities against a range of microorganisms. For example, novel 1,2,4-triazole derivatives including Schiff bases and Mannich base derivatives containing piperazine units have demonstrated efficacy against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Inhibition of Bacterial Biofilms and Enzymes

Research on bis(pyrazole-benzofuran) hybrids with piperazine linkers has shown significant antibacterial efficacies and biofilm inhibition activities, particularly against strains like E. coli, S. aureus, and S. mutans. These compounds have also displayed potent inhibitory activities against MurB enzyme, a key target for antibacterial drug development (Mekky & Sanad, 2020).

Interaction with Bovine Serum Albumin (BSA)

Studies investigating the binding characteristics of piperazine derivatives to bovine serum albumin (BSA) have provided insights into their pharmacokinetic mechanisms. This interaction is crucial for understanding the drug's behavior in biological systems, potentially influencing its distribution, efficacy, and toxicity (Karthikeyan et al., 2015).

Drug Metabolism Studies

Piperazine derivatives have been the subject of metabolic studies to understand their biotransformation pathways. For example, the novel antidepressant Lu AA21004 has been investigated for its oxidative metabolism in human liver microsomes, revealing the enzymes involved in its metabolism and potential drug-drug interaction profiles (Hvenegaard et al., 2012).

Eigenschaften

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(5-bromothiophen-2-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3S/c17-16-7-6-15(21-16)12-18-20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJACMKDJCDBAU-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-N-((5-bromo-2-thienyl)methylene)-1-piperazinamine | |

CAS RN |

303092-67-3 |

Source

|

| Record name | 4-BENZYL-N-((5-BROMO-2-THIENYL)METHYLENE)-1-PIPERAZINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)

![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)